6-O-Vanilloylajugol

Descripción general

Descripción

Molecular Structure Analysis

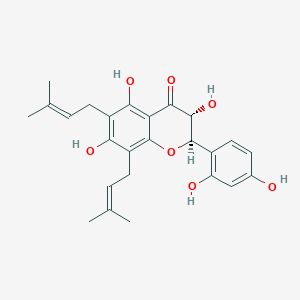

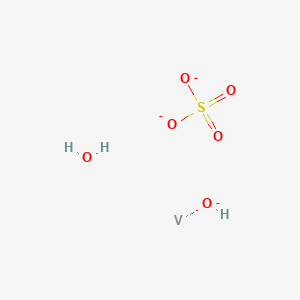

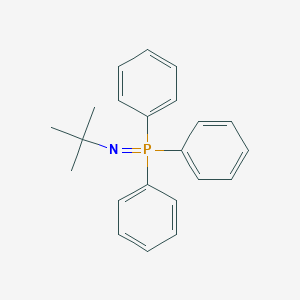

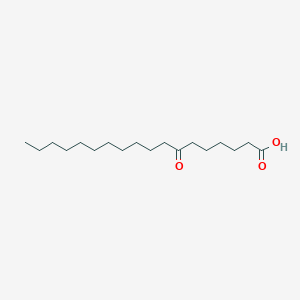

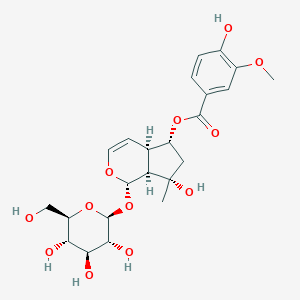

The molecular formula of 6-O-Vanilloylajugol is C23H30O12 . The structures of all compounds were established by spectroscopic evidence (UV, IR, 1D and 2D NMR, LC-ESIMS) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 498.5 g/mol . It is a white or off-white crystalline powder with a spicy aroma . It is soluble in some organic solvents such as ethanol and dichloromethane, but insoluble in water .Aplicaciones Científicas De Investigación

Propiedades antioxidantes

6-O-Vanilloylajugol: se ha identificado que posee propiedades antioxidantes, particularmente en la eliminación de radicales libres . Este compuesto demuestra propiedades de eliminación hacia el radical 2,2-difenil-1-picrilhidrazil (DPPH), que es un indicador común de la actividad antioxidante. Esta aplicación es significativa en la investigación centrada en mitigar las enfermedades relacionadas con el estrés oxidativo, incluidos los trastornos neurodegenerativos y las enfermedades cardiovasculares.

Mecanismo De Acción

Target of Action

The primary target of 6-O-Vanilloylajugol is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical . DPPH is a stable free radical that has been widely used as a tool for estimating the free radical-scavenging activities of antioxidants.

Mode of Action

This compound interacts with the DPPH radical, demonstrating scavenging properties . This means that it can donate an electron to this radical, neutralizing it and preventing it from causing oxidative damage to cells and tissues.

Pharmacokinetics

It is known to be soluble in organic solvents such as ethanol and dichloromethane, but insoluble in water . This suggests that its bioavailability may be influenced by factors such as the presence of certain solvents or carriers in a formulation.

Result of Action

The primary result of this compound’s action is its antioxidant effect, which is achieved through the scavenging of free radicals . By neutralizing these harmful molecules, it can help to prevent cellular damage and maintain the integrity of cells and tissues.

Análisis Bioquímico

Biochemical Properties

6-O-Vanilloylajugol demonstrates scavenging properties toward the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical

Cellular Effects

Given its antioxidant properties , it may influence cell function by protecting cells from oxidative stress.

Molecular Mechanism

Given its antioxidant properties , it may exert its effects at the molecular level by neutralizing free radicals and preventing oxidative damage to biomolecules.

Propiedades

IUPAC Name |

[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O12/c1-23(30)8-14(33-20(29)10-3-4-12(25)13(7-10)31-2)11-5-6-32-21(16(11)23)35-22-19(28)18(27)17(26)15(9-24)34-22/h3-7,11,14-19,21-22,24-28,30H,8-9H2,1-2H3/t11-,14+,15+,16+,17+,18-,19+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAISAAYEQAVGA-YYFWYDPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings regarding the isolation and identification of 6-O-vanilloylajugol from Verbascum lasianthum?

A1: Researchers successfully isolated three iridoid glucosides from the roots of Verbascum lasianthum, including this compound. The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV, IR, 1D and 2D NMR, and LC-ESIMS [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)